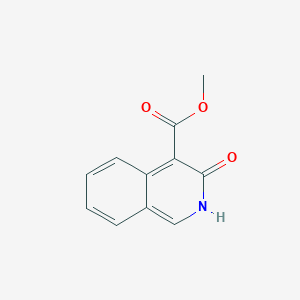
Methyl 3-hydroxyisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxyisoquinoline-4-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxyisoquinoline-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a modified Larock method enables a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols followed by dehydrogenation with diisopropyl azodicarboxylate . Another method involves the use of visible-light-mediated aerobic dehydrogenation reactions, which provide a variety of substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient methodologies. These methods often utilize commercially available reagents and catalysts to ensure high yields and purity. For example, the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines under mild conditions has been reported .
化学反应分析
Types of Reactions
Methyl 3-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
Methyl 3-hydroxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 3-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives are known to interact with the central nervous system, exhibiting effects such as analgesia and sedation .
相似化合物的比较
Methyl 3-hydroxyisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the hydroxyl and carboxylate groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Indole: Another heterocyclic compound with a similar aromatic structure but different nitrogen placement.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit unique biological activities compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents and industrial applications.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
methyl 3-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-6H,1H3,(H,12,13) |
InChI 键 |
DYCVZYQOFTZNBN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC=CC2=CNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















